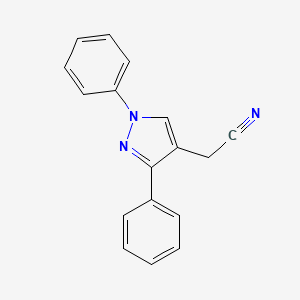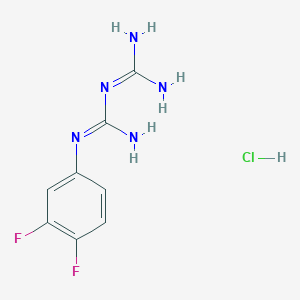
1-(3,4-二氟苯基)双胍盐酸盐
描述
1-(3,4-Difluorophenyl)biguanide hydrochloride is an organic compound with the molecular formula C8H10ClF2N5 . It is a solid substance that is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 1-(3,4-Difluorophenyl)biguanide hydrochloride is defined by its IUPAC name N-(3,4-difluorophenyl)imidodicarbonimidic diamide hydrochloride . The InChI code for this compound is 1S/C8H9F2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H .Physical And Chemical Properties Analysis
1-(3,4-Difluorophenyl)biguanide hydrochloride has a molecular weight of 249.65 . It is a solid at room temperature and should be stored in a cool, well-ventilated place . The boiling point of this compound is 213-215°C .科学研究应用
药用化学应用
双胍类药物因其治疗特性而被广泛探索,在治疗糖尿病、疟疾和细菌感染等疾病方面有应用。它们表现出一系列生物活性,包括抗疟疾、抗糖尿病、抗病毒、抗癌、抗菌、抗真菌、抗结核、抗丝虫病和抗艾滋病毒的特性。这种广泛的活性突显了双胍类药物(包括 1-(3,4-二氟苯基)双胍盐酸盐)在药物开发和探索新的治疗机制中的潜力 (Kathuria 等,2021)。
分析化学应用
在分析化学中,双胍类药物在开发用于检测和量化生物和环境样品的分析方法方面找到了应用。高效液相色谱 (HPLC) 等技术已被用于分析各种基质中的双胍类药物和相关化合物。这突出了双胍类药物在分析方法中的重要性,为质量控制和药代动力学研究提供了精确而有效的工具 (Ali 等,2015)。
化学表征和合成
双胍类药物(包括 1-(3,4-二氟苯基)双胍盐酸盐)的化学结构和合成一直是研究的主题,导致了新合成路线和表征技术的开发。这些研究提供了对双胍类药物结构特征的见解,促进了对其化学性质的探索和具有潜在治疗应用的新衍生物的合成 (Grytsai 等,2021)。
作用机制
Target of Action
Similar compounds have been known to interact with various cellular structures, such as centrosomes . Centrosomes are the predominant sites of microtubule nucleation and anchorage, coordinating spindle assembly and cell division in animal cells .
Biochemical Pathways
Related compounds have been shown to influence the process of centrosome maturation, a critical step in cell division .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that it may influence cellular division processes .
安全和危害
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
生化分析
Biochemical Properties
1-(3,4-Difluorophenyl)biguanide hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, altering their activity and influencing metabolic pathways. For instance, it can inhibit or activate enzymes involved in cellular metabolism, thereby affecting the overall biochemical processes within the cell .
Cellular Effects
The effects of 1-(3,4-Difluorophenyl)biguanide hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-(3,4-Difluorophenyl)biguanide hydrochloride involves its binding interactions with biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. These interactions can result in changes in gene expression, affecting the synthesis of proteins and other biomolecules. The binding of 1-(3,4-Difluorophenyl)biguanide hydrochloride to enzymes can also alter their catalytic activity, influencing metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3,4-Difluorophenyl)biguanide hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3,4-Difluorophenyl)biguanide hydrochloride remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(3,4-Difluorophenyl)biguanide hydrochloride vary with different dosages in animal models. At lower doses, this compound can modulate cellular functions without causing significant toxicity. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
1-(3,4-Difluorophenyl)biguanide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and alter the levels of specific metabolites. By modulating enzyme activity, 1-(3,4-Difluorophenyl)biguanide hydrochloride can affect the overall metabolic balance within the cell, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of 1-(3,4-Difluorophenyl)biguanide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of 1-(3,4-Difluorophenyl)biguanide hydrochloride can influence its activity and effectiveness in modulating cellular functions .
Subcellular Localization
1-(3,4-Difluorophenyl)biguanide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of 1-(3,4-Difluorophenyl)biguanide hydrochloride can influence its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
1-(diaminomethylidene)-2-(3,4-difluorophenyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N5.ClH/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFPCRPVJPFGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3037602.png)
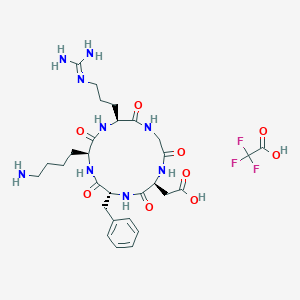

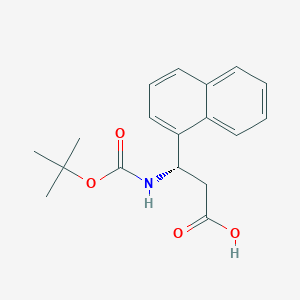

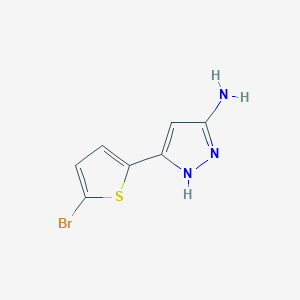



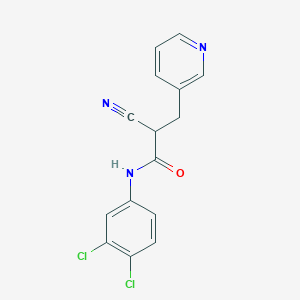
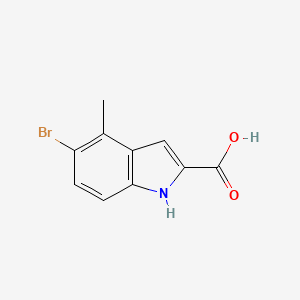
![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)
